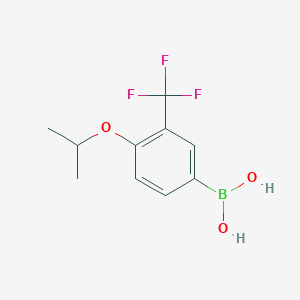

4-Isopropoxy-3-(trifluoromethyl)phenylboronic acid

Descripción general

Descripción

4-Isopropoxy-3-(trifluoromethyl)phenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-3-(trifluoromethyl)phenylboronic acid typically involves the reaction of 4-bromo-3-(trifluoromethyl)phenol with isopropyl alcohol in the presence of a base, followed by borylation using a boron source such as bis(pinacolato)diboron. The reaction conditions often include the use of a palladium catalyst and a base like potassium carbonate under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Análisis De Reacciones Químicas

Types of Reactions

4-Isopropoxy-3-(trifluoromethyl)phenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in other types of reactions, including oxidation and substitution .

Common Reagents and Conditions

Suzuki-Miyaura Reaction: Palladium catalyst, base (e.g., potassium carbonate), and an aryl halide.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1. Suzuki-Miyaura Coupling Reactions

- Overview : 4-Isopropoxy-3-(trifluoromethyl)phenylboronic acid is primarily utilized as a coupling partner in Suzuki-Miyaura reactions. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids.

- Significance : The incorporation of the trifluoromethyl group can significantly enhance the electronic properties of the resulting compounds, making them suitable for further functionalization or biological evaluation.

2. Synthesis of Pharmaceuticals

- Case Studies :

- Anticancer Agents : Research has demonstrated that compounds synthesized using this boronic acid derivative exhibit promising anticancer properties. For instance, derivatives containing the trifluoromethyl group have shown enhanced activity against various cancer cell lines.

- Antiviral Compounds : The compound has also been explored for its potential in synthesizing antiviral agents, leveraging its ability to modify existing drug scaffolds to improve efficacy.

Medicinal Chemistry Applications

1. Drug Development

- The unique electronic characteristics imparted by the trifluoromethyl group make this compound valuable in designing new drugs with improved pharmacological profiles.

- Example : A study highlighted the use of this boronic acid in developing inhibitors for specific enzymes involved in disease pathways, showcasing its potential in targeted therapy.

2. Biological Activity

- While direct biological activity data specific to this compound may be limited, boronic acids are known to exhibit various biological activities, including:

- Enzyme Inhibition : Boronic acids can act as reversible inhibitors for serine proteases and other enzymes.

- Antibacterial Properties : Some derivatives have shown effectiveness against bacterial strains by disrupting bacterial cell wall synthesis.

Mecanismo De Acción

The mechanism of action of 4-Isopropoxy-3-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the phenyl ring .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Trifluoromethyl)phenylboronic acid

- 3-(Trifluoromethyl)phenylboronic acid

- 4-Methoxyphenylboronic acid

Uniqueness

4-Isopropoxy-3-(trifluoromethyl)phenylboronic acid is unique due to the presence of both isopropoxy and trifluoromethyl groups. These substituents enhance its reactivity and stability, making it more effective in certain cross-coupling reactions compared to its analogs .

Actividad Biológica

4-Isopropoxy-3-(trifluoromethyl)phenylboronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

The synthesis of this compound typically involves the reaction of phenylboronic acid derivatives with trifluoromethylating agents. The presence of the isopropoxy and trifluoromethyl groups significantly influences its pharmacological properties.

Chemical Properties:

- Molecular Formula: C10H12BF3O3

- Molar Mass: 249.01 g/mol

- Water Solubility: High solubility due to the boronic acid moiety.

- Log P (Partition Coefficient): Indicates moderate lipophilicity, which can affect absorption and distribution in biological systems.

Antitumor Activity

This compound has shown promising antitumor activity in various studies. It exhibits selective cytotoxicity against cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapies.

Table 1: Antitumor Activity Data

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | 19 |

| MCF-7 (Breast) | 17.02 | - |

| H1975 (Lung) | 0.442 | - |

In a study involving triple-negative breast cancer (TNBC), the compound demonstrated a significant inhibitory effect on cell proliferation with an IC50 value of 0.126 μM, indicating strong potential as a therapeutic agent against aggressive cancer types .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown moderate activity against various pathogens, including fungi and bacteria.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | >100 µg |

| Aspergillus niger | >100 µg |

| Escherichia coli | <50 µg |

| Bacillus cereus | <25 µg |

The compound was particularly effective against Bacillus cereus, with an MIC lower than that of established antifungal agents like Tavaborole .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Key Enzymes: It has been shown to inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis.

- Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase, promoting apoptosis in cancer cells.

- Targeting EGFR Mutants: It demonstrates potent inhibition against mutant forms of the epidermal growth factor receptor (EGFR), which is often implicated in non-small cell lung cancer (NSCLC).

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on TNBC Models: In BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant reductions in metastatic nodules compared to control groups .

- Antimicrobial Efficacy Study: In vitro studies showed that the compound effectively inhibited the growth of Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .

Propiedades

IUPAC Name |

[4-propan-2-yloxy-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BF3O3/c1-6(2)17-9-4-3-7(11(15)16)5-8(9)10(12,13)14/h3-6,15-16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUWYZGRAZSRQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(C)C)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.